N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
“N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride” is a small molecule that has been investigated as a potential therapeutic agent for various conditions1. It has been explored for its potential anti-cancer properties, with research suggesting its ability to target specific signaling pathways involved in cancer cell growth and survival1. Additionally, it may have potential benefits in neurodegenerative diseases like Alzheimer’s disease and Parkinson’s disease1.
Molecular Structure Analysis
The molecular formula of this compound is C22H25ClFN3O2S, and its molecular weight is 449.971. The InChI and SMILES strings provide a textual representation of the compound’s structure1.
Physical And Chemical Properties Analysis
The solubility of this compound is not available1. More detailed physical and chemical properties could not be found in the available resources.
Scientific Research Applications
Cancer Therapy Applications
Research on compounds structurally similar to the specified chemical demonstrates potential in cancer therapy. For instance, novel fluoro-substituted compounds have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting a promising avenue for developing new cancer therapeutics (Hammam et al., 2005).
Antimicrobial Activity
Compounds related to the specified chemical have been designed and synthesized, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This highlights the potential of these compounds in addressing bacterial infections (Palkar et al., 2017).
Synthesis and Molecular Interaction Studies
Studies have explored the synthesis of related compounds and their molecular interactions, providing insights into their potential as antipsychotic agents or in other therapeutic areas. For example, research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed novel potential antipsychotic agents that do not interact with dopamine receptors, unlike clinically available antipsychotic agents, suggesting a new therapeutic mechanism (Wise et al., 1987).
Vasorelaxant Agents
Research on benzofuran-morpholinomethyl-pyrazoline hybrids has identified compounds with significant vasodilatation properties. This suggests potential applications in treating conditions related to vascular tension and hypertension (Hassan et al., 2014).
Safety And Hazards
The safety and hazards of this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it.
Future Directions
The potential therapeutic applications of this compound in cancer and neurodegenerative diseases suggest promising future directions for research1. Further studies could focus on its effects on specific signaling pathways and ion channels, as well as its potential benefits in other diseases.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2S.ClH/c1-14-12-17(24(2)23-14)19(27)26(7-3-6-25-8-10-28-11-9-25)20-22-16-5-4-15(21)13-18(16)29-20;/h4-5,12-13H,3,6-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMWSHHKTWKVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride |
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